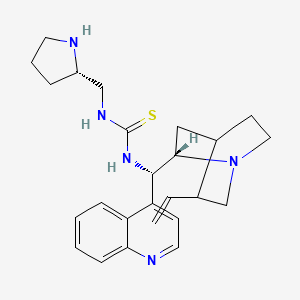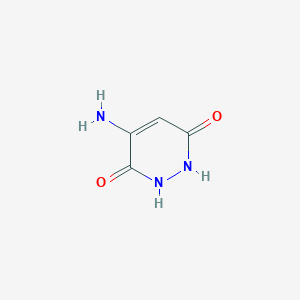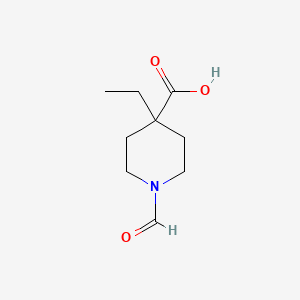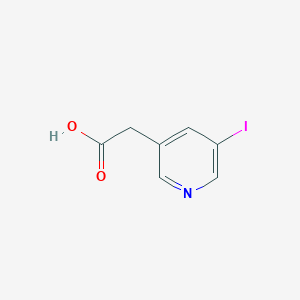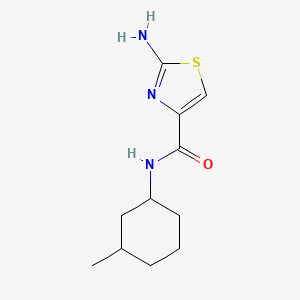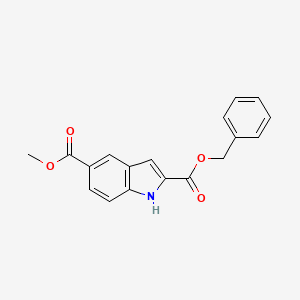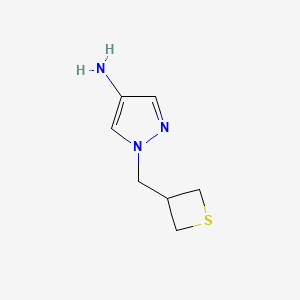
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is a compound that features a thietane ring and a pyrazole ring Thietanes are four-membered sulfur-containing heterocycles, while pyrazoles are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired compound through a thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Ring-Opening Reactions: The thietane ring can be opened under certain conditions to form linear or cyclic products.
Common Reagents and Conditions
Bases: Potassium hydroxide (KOH) is commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Solvents: Aqueous media or polar aprotic solvents like acetonitrile (MeCN) are often used.
Major Products Formed
Substitution Products: Nucleophilic substitution at the thietane ring can lead to various substituted thietane derivatives.
Oxidation Products: Oxidation of the thietane ring can yield sulfoxides or sulfones.
Ring-Opened Products: Ring-opening reactions can produce linear or cyclic compounds depending on the reaction conditions.
Scientific Research Applications
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing heterocycles and pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. For instance, derivatives of thietane have been shown to exhibit antidepressant activity by influencing neurotransmitter systems such as the adrenergic, GABA-ergic, and serotoninergic systems . The exact molecular targets and pathways for this specific compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Three-membered sulfur-containing heterocycles.
Oxiranes: Three-membered oxygen-containing heterocycles.
Aziridines: Three-membered nitrogen-containing heterocycles.
Oxetanes: Four-membered oxygen-containing heterocycles.
Azetidines: Four-membered nitrogen-containing heterocycles.
Uniqueness
1-(Thietan-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both a thietane ring and a pyrazole ring in its structure
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(thietan-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3S/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5,8H2 |
InChI Key |
IFAJWSHTIWUHSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


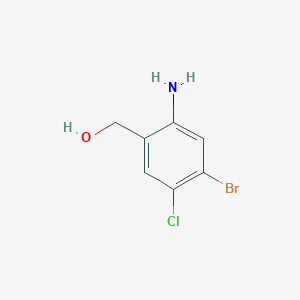
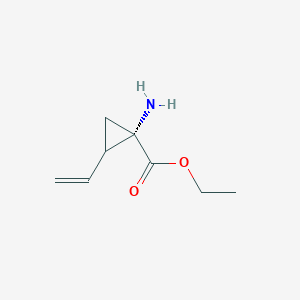
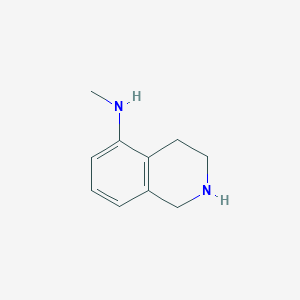
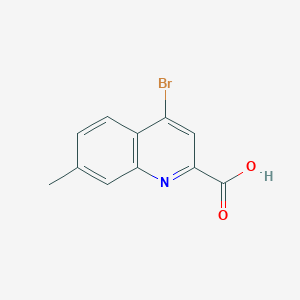
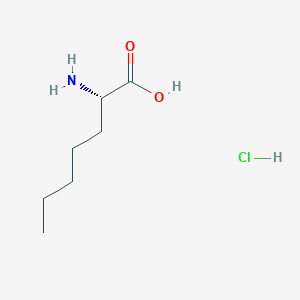
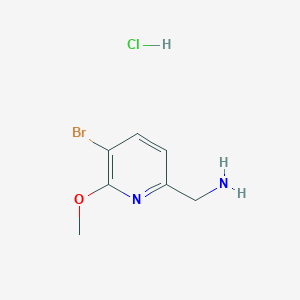
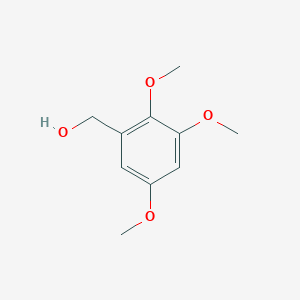
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
